2,3-Dimethyl-1-butene Thermal Polymerization Rate vs. Isomers Under High Pressure
In thermal polymerization studies under high pressure (approx. 4000 kg/cm²), the polymerization of 2,3-dimethyl-1-butene proceeds considerably more rapidly than that of its more thermodynamically stable isomer, 2,3-dimethyl-2-butene. This kinetic advantage is a direct consequence of the terminal alkene's higher reactivity in radical-mediated processes, providing a clear selection criterion for applications requiring polymer production from these monomers [1].
| Evidence Dimension | Thermal Polymerization Rate |
|---|---|
| Target Compound Data | Considerably more rapid |
| Comparator Or Baseline | 2,3-Dimethyl-2-butene (Considerably slower) |
| Quantified Difference | Qualitative observation of a significant difference |
| Conditions | Under pressure of approximately 4000 kg/cm² |
Why This Matters
This kinetic difference allows users to select the more reactive 2,3-dimethyl-1-butene over its stable counterpart for high-pressure thermal polymerization processes, reducing reaction time and potentially increasing yield.
- [1] Gonikberg, M. G., & Zhulin, V. M. (1958). Thermal polymerization of dimethylbutenes under high pressures. Russian Chemical Bulletin, 7, 1210–1219. View Source
